molecular formula C15H11ClN2O3 B12182953 3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

Cat. No.: B12182953
M. Wt: 302.71 g/mol
InChI Key: BNECSMNVJVEOEP-UHFFFAOYSA-N
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Description

3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a furan-2-ylmethyl group and a 2-chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the target compound. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-chloroaniline.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-bromophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
  • 3-((2-fluorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
  • 3-((2-methylphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

Uniqueness

3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

3-(2-chloroanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione

InChI

InChI=1S/C15H11ClN2O3/c16-11-5-1-2-6-12(11)17-13-8-14(19)18(15(13)20)9-10-4-3-7-21-10/h1-8,17H,9H2

InChI Key

BNECSMNVJVEOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)Cl

Origin of Product

United States

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